N-Boc-4-amino-2-chlorobenzylamine
Description
N-Boc-4-amino-2-chlorobenzylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 4-amino-2-chlorobenzylamine. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group is a popular protecting group for amines due to its stability under basic conditions and its ease of removal under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADADMZZLUECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400720-72-1 | |
| Record name | tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-4-amino-2-chlorobenzylamine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 4-amino-2-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound, which can be purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-amino-2-chlorobenzylamine undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Amidation: Carboxylic acids, acid chlorides, and coupling agents like carbodiimides.
Major Products
Deprotection: 4-amino-2-chlorobenzylamine.
Substitution: Various substituted benzylamines.
Amidation: Benzylamides.
Scientific Research Applications
Synthesis of Bioactive Compounds
N-Boc-4-amino-2-chlorobenzylamine serves as a key intermediate in synthesizing various bioactive compounds. For instance, it has been utilized in the preparation of noncanonical amino acids, which are crucial for developing new pharmaceuticals. These amino acids can enhance protein function and stability, making them valuable in drug development .
Organocatalytic Reactions
The compound has been employed in enantioselective organocatalytic reactions, particularly in the synthesis of α-amino nitriles from aromatic imines. This method demonstrates the compound's utility in creating chiral molecules, which are essential in asymmetric synthesis and drug formulation .
Pharmaceutical Applications
This compound's derivatives have shown promising results in medicinal chemistry. It has been involved in the development of compounds that exhibit significant biological activities, including anticancer properties. For example, derivatives synthesized from this compound have been tested against various cancer cell lines, showcasing their potential as therapeutic agents .
Case Study 1: Synthesis of Quinazolinones
A study reported the synthesis of N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones using this compound as a starting material. The resulting compounds demonstrated high enantiomeric purity and were evaluated for their activity against cancer cells, indicating their potential as lead compounds for drug development .
Case Study 2: Anticancer Activity
Another investigation focused on synthesizing a series of N-Boc derivatives that exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications on the biological activity of these compounds, suggesting that this compound could be pivotal in designing more effective anticancer agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-Boc-4-amino-2-chlorobenzylamine primarily involves its role as a protected amine. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution and amidation, to form the desired products .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-amino-2-chlorophenylamine: Similar structure but with a phenyl group instead of a benzyl group.
N-Boc-4-amino-2-chlorobenzamide: Similar structure but with an amide group instead of an amine group.
Uniqueness
N-Boc-4-amino-2-chlorobenzylamine is unique due to its specific substitution pattern on the benzyl ring and the presence of both a Boc-protected amino group and a chlorine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications .
Biological Activity
N-Boc-4-amino-2-chlorobenzylamine is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that enable various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and interactions with biological targets.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₂H₁₇ClN₂O₂
- Molecular Weight : Approximately 244.73 g/mol
- Functional Groups : Contains a tert-butyloxycarbonyl (Boc) protective group and a chlorine substituent at the ortho position relative to the amine group.
The presence of the Boc group facilitates the protection of the amine during synthetic processes, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves:
- Protection of Amine : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O), which allows for selective reactions without affecting the amine functionality.
- Chlorination : The introduction of chlorine at the 2-position can be achieved through electrophilic aromatic substitution methods.
This compound has been utilized in synthesizing various biologically active molecules, including ceftolozane, a fifth-generation cephalosporin antibiotic, indicating its relevance in pharmaceutical applications.
Antitumor Activity
Recent studies have highlighted the potential of this compound as a precursor for compounds with antitumor properties. For instance, derivatives of similar structures have shown potent activity against histone deacetylases (HDACs), which are crucial targets in cancer therapy. One study reported that nitrogen mustard derivatives exhibited selective inhibition against HDAC1, HDAC2, and HDAC3, with IC₅₀ values indicating significant potency .
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| NA | 95.2 | HDAC1 |
| NA | 260.7 | HDAC2 |
| NA | 255.7 | HDAC3 |
These findings suggest that compounds derived from this compound could be developed into effective HDAC inhibitors for cancer treatment.
The antitumor effects observed with derivatives are attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, studies on related compounds demonstrated that they could promote G2/M phase arrest and trigger apoptotic pathways in HepG2 cells . This mechanism is critical for the development of therapies targeting solid tumors.
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Histone Deacetylase Inhibitors : A study on nitrogen mustard derivatives showed promising results as potent HDAC inhibitors with enhanced selectivity and reduced toxicity compared to traditional agents like SAHA (suberoylanilide hydroxamic acid) .
- Synthesis Efficiency : Research demonstrated efficient methods for synthesizing N-Boc-protected amino acids and related compounds that maintain high enantiomeric purity, which is essential for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
